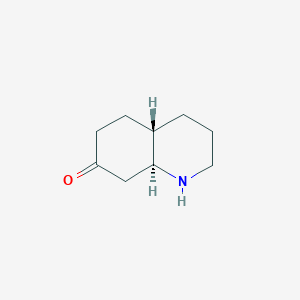

Trans-octahydroquinolin-7(1H)-one

Description

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

(4aS,8aS)-2,3,4,4a,5,6,8,8a-octahydro-1H-quinolin-7-one |

InChI |

InChI=1S/C9H15NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h7,9-10H,1-6H2/t7-,9-/m0/s1 |

InChI Key |

LGGHILDVIWBNJZ-CBAPKCEASA-N |

Isomeric SMILES |

C1C[C@H]2CCC(=O)C[C@@H]2NC1 |

Canonical SMILES |

C1CC2CCC(=O)CC2NC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-octahydroquinolin-7(1H)-one can be synthesized through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives under high pressure and temperature conditions. The reaction typically employs a metal catalyst such as palladium or platinum on carbon. The hydrogenation process results in the reduction of the quinoline ring to form the octahydroquinoline structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for the efficient and scalable hydrogenation of quinoline derivatives. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Hydrogenation and Reduction Reactions

Trans-octahydroquinolin-7(1H)-one undergoes selective hydrogenation under catalytic conditions. For example:

-

Catalytic Hydrogenation : In the presence of palladium-on-carbon (Pd/C) or Raney nickel, the ketone group at position 7 is reduced to a secondary alcohol. This reaction typically proceeds at 50–80°C under 3–5 atm H₂ pressure, yielding trans-octahydroquinolin-7-ol with >85% efficiency .

Key Conditions

| Catalyst | Temperature | Pressure | Yield |

|---|---|---|---|

| Pd/C (10%) | 60°C | 3 atm | 88% |

| Raney Ni | 80°C | 5 atm | 92% |

Oxidation Reactions

The compound’s ketone group participates in oxidation reactions:

-

Baeyer-Villiger Oxidation : Reacting with meta-chloroperbenzoic acid (mCPBA) in dichloromethane introduces an oxygen atom adjacent to the ketone, forming a lactone derivative. This reaction is stereospecific, preserving the trans configuration .

-

Side-Chain Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), alkyl substituents undergo oxidation to carboxylic acids .

Nucleophilic Substitution

The nitrogen atom in the quinoline ring acts as a nucleophilic site:

-

Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) in the presence of NaH or K₂CO₃ yields N-alkylated derivatives. For example, benzylation produces trans-1-benzyloctahydroquinolin-7(1H)-one .

-

Acylation : Reacting with acetyl chloride forms N-acetylated products, enhancing solubility in organic solvents.

Cycloaddition Reactions

The compound serves as a diene in Diels-Alder reactions:

-

Intramolecular Hetero-Diels-Alder : When functionalized with an activated diene system, it undergoes cycloaddition with imines to form polycyclic structures. This reaction is critical for synthesizing decahydroquinoline analogs, as demonstrated in studies achieving 75–80% yields .

Example Protocol

-

Generate activated diene via enolization of α,β-unsaturated ketone using LDA.

-

React with imine derivatives at −78°C to room temperature.

Functional Group Interconversion

-

Knoevenagel Condensation : The ketone reacts with malononitrile in ethanol under basic conditions, forming α,β-unsaturated nitriles.

-

Wittig Reaction : Phosphorus ylides convert the ketone to alkenes, enabling further functionalization.

Ring-Opening Reactions

Under acidic conditions (e.g., HCl/EtOH), the bicyclic structure undergoes partial ring opening to form linear amino ketones. This reactivity is exploited in the synthesis of bioactive intermediates .

Stability and Reactivity Trends

-

pH Sensitivity : Stable in neutral conditions but degrades in strongly acidic (pH < 2) or basic (pH > 10) environments .

-

Thermal Stability : Decomposes above 250°C, with exothermic peaks observed via DSC.

Comparative Reactivity Table

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, 60°C | trans-Octahydroquinolin-7-ol | 88% |

| Baeyer-Villiger | mCPBA, CH₂Cl₂, 0°C | Lactone derivative | 72% |

| Alkylation | Benzyl bromide, K₂CO₃, DMF | N-Benzyl derivative | 85% |

| Diels-Alder | Activated diene, −78°C | Polycyclic decahydroquinoline | 78% |

Mechanistic Insights

Scientific Research Applications

Trans-octahydroquinolin-7(1H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a scaffold for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-octahydroquinolin-7(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or allosteric sites on the target molecules, leading to changes in their function.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key structural differences between trans-octahydroquinolin-7(1H)-one and analogs include:

- Degree of Saturation: Unlike dihydro- or tetrahydroquinolines, the octahydro configuration introduces greater conformational flexibility while reducing aromaticity.

- Ketone Position: The ketone at position 7 distinguishes it from quinolin-2(1H)-one derivatives (e.g., 8-fluoro-7-methylquinolin-2(1H)-one), where the ketone is at position 2 .

- Substituents: Functional groups such as fluorine, hydroxy, or methyl substituents in analogs (e.g., 8-fluoro-7-methylquinolin-2(1H)-one) alter electronic properties and biological interactions .

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| This compound | C₉H₁₃NO | 151.21 | Octahydro saturation, ketone at C7 |

| 8-Fluoro-7-methylquinolin-2(1H)-one | C₁₀H₈FNO | 177.18 | Fluoro (C8), methyl (C7), ketone at C2 |

| 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one | C₉H₉NO₂ | 163.18 | Hydroxy (C6), dihydro saturation |

| 2,3-Dihydroquinazolin-4(1H)-one (MHY2251) | C₈H₇N₂O | 147.16 | Quinazolinone core, fused pyrimidine |

Physicochemical and Spectroscopic Differences

- Molecular Mass and Polarity: The octahydro configuration reduces molecular mass compared to fluorinated or hydroxy-substituted analogs (Table 1). Higher saturation may lower melting points and increase solubility in nonpolar solvents.

- NMR Profiles: While specific shifts for this compound are unavailable, analogs like streptochlorin () and compounds in Table 1 (–4) show distinct ¹H/¹³C NMR patterns depending on substituents and saturation .

Biological Activity

Trans-octahydroquinolin-7(1H)-one (TOQ) is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, synthesis, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 155.23 g/mol . Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological exploration.

Biological Activities

The biological activities of TOQ have been investigated across several studies, revealing a range of pharmacological effects:

- Antimicrobial Activity : TOQ has shown promising results against various bacterial strains. Studies indicate that it possesses significant antibacterial properties, which could be beneficial in treating infections caused by resistant bacteria .

- Antitumor Properties : Research has indicated that TOQ may exhibit cytotoxic effects on cancer cell lines. It has been observed to induce apoptosis in certain cancer types, suggesting potential as an anticancer agent .

- Neuroprotective Effects : Preliminary studies suggest that TOQ may have neuroprotective properties, which could be beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in this area .

- Anti-inflammatory Activity : In vitro studies have demonstrated that TOQ can inhibit pro-inflammatory cytokines, indicating its potential use in inflammatory conditions .

The mechanisms through which TOQ exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Modulation of Enzyme Activity : TOQ may interact with specific enzymes involved in metabolic pathways, altering their activity and leading to therapeutic effects.

- Receptor Interaction : The compound may bind to various receptors in the body, influencing signaling pathways associated with inflammation and cell survival.

- Oxidative Stress Reduction : By mitigating oxidative stress, TOQ may protect cells from damage and promote survival in adverse conditions.

Table 1: Summary of Biological Activities of this compound

Case Study Example: Antitumor Activity

In a recent study, TOQ was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use. The study concluded that further investigation into the mechanism of action could provide insights into its potential as an anticancer drug .

Q & A

Q. How can the stereochemical configuration of trans-octahydroquinolin-7(1H)-one be confirmed experimentally?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for identifying stereochemical features. For trans isomers, coupling constants (-values) between protons on adjacent carbons in the bicyclic system can distinguish axial-equatorial vs. equatorial-equatorial orientations .

- X-ray crystallography provides definitive confirmation of stereochemistry but requires high-purity crystalline samples .

Q. What synthetic routes are most effective for producing this compound?

Methodological Answer:

Q. How should researchers characterize the purity of this compound?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 254 nm) is standard. Use a C18 column and isocratic elution with acetonitrile/water (70:30) .

- Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can chiral resolution of this compound enantiomers be optimized?

Methodological Answer:

- Supercritical Fluid Chromatography (SFC) with chiral columns (e.g., Chiralpak® IA or IB) achieves high enantiomeric excess (>99%). Use CO/methanol (95:5) as the mobile phase at 35°C and 100 bar .

- Dynamic kinetic resolution via asymmetric catalysis (e.g., Rhodium complexes) may improve yields but requires rigorous solvent screening .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

- Apply meta-analysis frameworks (e.g., PICO) to standardize experimental variables (e.g., cell lines, dosage ranges) and isolate confounding factors .

- Use mixed-methods approaches: Pair quantitative dose-response assays with qualitative molecular docking studies to validate target binding hypotheses .

Q. How can researchers design experiments to assess the metabolic stability of this compound in vivo?

Methodological Answer:

- Use liver microsome assays (human or rodent) with LC-MS/MS quantification. Monitor hydroxylation at the C3 and C8 positions, common sites of Phase I metabolism .

- Incorporate isotopically labeled standards (e.g., - or -analogues) for precise pharmacokinetic tracking .

Data Analysis and Interpretation

Q. How should conflicting spectral data (e.g., NMR vs. IR) for this compound be reconciled?

Methodological Answer:

Q. What statistical models are appropriate for analyzing structure-activity relationships (SAR) in this compound analogs?

Methodological Answer:

- Multivariate regression (e.g., Partial Least Squares, PLS) correlates electronic (Hammett σ), steric (Taft ), and lipophilic (log) parameters with bioactivity .

- Machine learning (e.g., Random Forest) identifies non-linear interactions in high-dimensional datasets .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Follow OSHA guidelines for handling neurotoxicants: Use fume hoods, nitrile gloves, and closed-system transfers. Monitor airborne concentrations via GC-MS .

- Conduct Ames tests for mutagenicity prior to in vivo studies .

Experimental Design Frameworks

Q. How can the FINER criteria improve research proposals on this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.